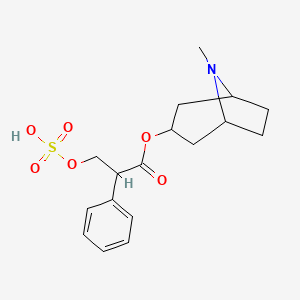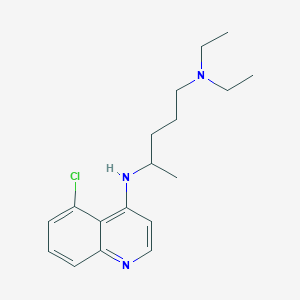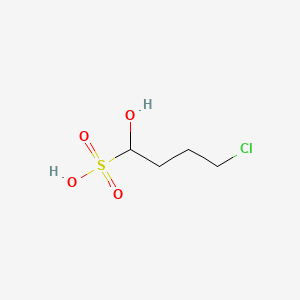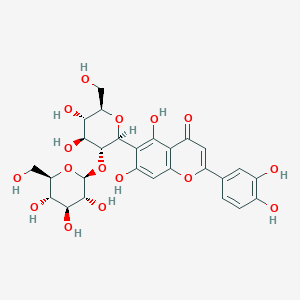
Methanone, (3-ethenylphenyl)phenyl-
Descripción general
Descripción
Methanone, (3-ethenylphenyl)phenyl-, also known as 3-ethenylbenzophenone, is an organic compound . It is a solid white crystal with a unique aroma .
Synthesis Analysis
The synthesis of Methanone, (3-ethenylphenyl)phenyl- can be achieved through chemical synthesis methods . The process generally requires specific reaction conditions and appropriate catalysts .Molecular Structure Analysis
The molecular formula of Methanone, (3-ethenylphenyl)phenyl- is C15H12O . Its molecular weight is 208.26 .Physical And Chemical Properties Analysis
Methanone, (3-ethenylphenyl)phenyl- is a solid white crystal . It is insoluble in water at room temperature but can dissolve in many organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Synthesis of Methanone Derivatives : Methanone derivatives are synthesized via the photo-induced rearrangement of 2'-arylisoflavones, providing an environmentally friendly and cost-efficient method without the need for a metal catalyst or additives (Wang et al., 2019).
- Development of Antimicrobial and Antioxidant Agents : A series of methanone derivatives have been synthesized, showing promising antimicrobial and antioxidant activities, evaluated using various bacterial and fungal species (Thirunarayanan, 2016).
Pharmacological Research
- Cancer Research and Antitumor Activity : Certain methanone derivatives have shown potential in cancer research due to their inhibitory effects on tubulin polymerization, inducing cell cycle arrest and apoptosis in cancer cells (Magalhães et al., 2013).
- Biological Activity Investigations : Synthesized methanone derivatives exhibit biological activities, with some showing effectiveness against specific enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase (Cetin et al., 2021).
Chemical and Structural Analysis
- Crystal Structure and Molecular Docking : Studies have been conducted to understand the molecular structure and crystal packing of methanone derivatives, which are critical in assessing their potential applications in various fields like materials science and drug design (Sharma et al., 2019).
Environmental and Sensing Applications
- Development of Fluorescence Switches : Methanone derivatives have been used to create stimuli-responsive and reversible fluorescence switches, indicating their potential in chemical sensing and environmental monitoring (Wang et al., 2015).
Propiedades
IUPAC Name |
(3-ethenylphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-2-12-7-6-10-14(11-12)15(16)13-8-4-3-5-9-13/h2-11H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPFTLIIEKEYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436007 | |
| Record name | Methanone, (3-ethenylphenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (3-ethenylphenyl)phenyl- | |
CAS RN |
63444-57-5 | |
| Record name | (3-Ethenylphenyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63444-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (3-ethenylphenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-](/img/structure/B3061135.png)
